3-N-Fmoc-amino-piperidine hydrochloride
Overview
Description
3-N-Fmoc-amino-piperidine hydrochloride is a chemical compound widely used in organic synthesis, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. This compound is essential in the field of medicinal chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting that it may interact with proteins or peptides in the body.
Mode of Action
The Fmoc (9-fluorenylmethyloxycarbonyl) group in 3-N-Fmoc-amino-piperidine hydrochloride is a type of protecting group used in peptide synthesis . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Action Environment
It’s worth noting that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor in its stability.
Biochemical Analysis
Biochemical Properties
3-N-Fmoc-amino-piperidine hydrochloride plays a crucial role in biochemical reactions, especially in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The compound is used to protect the amino group of amino acids, preventing unwanted side reactions during peptide chain elongation. The Fmoc group is typically removed by treatment with a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This interaction ensures the selective deprotection of the amino group without affecting other functional groups in the peptide.
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in peptide synthesis. The compound influences cell function by facilitating the synthesis of peptides that can be used in various cellular assays. These peptides can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, synthetic peptides can be used to study receptor-ligand interactions, enzyme-substrate interactions, and other cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the protection and deprotection of amino groups in peptides. The Fmoc group is attached to the amino group of an amino acid, protecting it from unwanted reactions during peptide synthesis. The deprotection process involves the removal of the Fmoc group by a base, such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct . This mechanism ensures the selective deprotection of the amino group, allowing for the controlled synthesis of peptides.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at temperatures between 2-8°C . Prolonged exposure to light and air can lead to degradation, affecting its efficacy in peptide synthesis. Long-term studies have shown that the compound maintains its protective properties over extended periods, provided it is stored under appropriate conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups during peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, such as irritation or toxicity . It is essential to optimize the dosage to achieve the desired protective effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the protection and deprotection of amino groups. These interactions ensure the selective synthesis of peptides with minimal side reactions . The compound’s role in metabolic pathways is crucial for the efficient production of synthetic peptides used in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions ensure the compound’s localization to specific cellular compartments where peptide synthesis occurs . The compound’s distribution within cells is essential for its protective role in peptide synthesis.
Subcellular Localization
The subcellular localization of this compound is primarily within the compartments involved in peptide synthesis, such as the endoplasmic reticulum and the cytoplasm . The compound’s activity and function are influenced by its localization, ensuring the selective protection of amino groups during peptide synthesis. Targeting signals and post-translational modifications may direct the compound to specific compartments, enhancing its efficacy in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-N-Fmoc-amino-piperidine hydrochloride typically involves the protection of the amine group of piperidine with the Fmoc group. This can be achieved by reacting piperidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and controlled reaction conditions to ensure high yield and purity. The compound is typically produced in bulk quantities for use in various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-N-Fmoc-amino-piperidine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Hydrolysis: The compound can undergo hydrolysis to remove the Fmoc group, yielding the free amine.
Coupling Reactions: It can participate in coupling reactions to form peptide bonds with other amino acids or peptides.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for coupling reactions.
Major Products Formed:
Free Amine: Upon removal of the Fmoc group, the free amine is obtained.
Peptides: Coupling reactions with other amino acids yield peptides.
Scientific Research Applications
3-N-Fmoc-amino-piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It plays a crucial role in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
Comparison with Similar Compounds
N-Boc-amino-piperidine: Another protecting group used for amines, but it is acid-labile.
N-Cbz-amino-piperidine: A benzyl carbamate protecting group that is removed by catalytic hydrogenation.
Uniqueness: 3-N-Fmoc-amino-piperidine hydrochloride is unique due to its base-labile Fmoc group, which provides orthogonality in protecting group strategies. This allows for selective deprotection under mild conditions, making it highly valuable in multistep organic synthesis and peptide chemistry.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-piperidin-3-ylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-14-6-5-11-21-12-14)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19;/h1-4,7-10,14,19,21H,5-6,11-13H2,(H,22,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNXXBDVQCSPJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374675 | |
Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-13-3 | |
Record name | (9H-Fluoren-9-yl)methyl piperidin-3-ylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 672310-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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